molecular formula C18H17N3O5S2 B2805722 4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946238-69-3

4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2805722
CAS No.: 946238-69-3
M. Wt: 419.47
InChI Key: SCGWJAOTJRPORI-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, oxadiazole, thiophene, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the benzodioxole moiety, and the sulfonylation of the piperidine ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c22-28(23,16-2-1-9-27-16)21-7-5-12(6-8-21)18-19-17(20-26-18)13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGWJAOTJRPORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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